Oligouronides

Description

Contextualization of Oligouronides as Plant-Derived Oligosaccharins

This compound are biologically active oligosaccharides derived from the partial hydrolysis of pectic polysaccharides, major components of the plant cell wall. msu.rumdpi.com They belong to a broader group of signaling molecules known as oligosaccharins, which are carbohydrate-based compounds that can influence plant growth, development, and defense responses at very low concentrations. msu.ru The term "oligosaccharin" was first introduced to describe these physiologically active oligosaccharides. msu.ru this compound, specifically, are fragments of homogalacturonan, a pectic polysaccharide composed of α-1,4-linked D-galacturonic acid residues. msu.ruresearchgate.netglycoforum.gr.jp Their release from the plant cell wall, often triggered by the activity of microbial enzymes during an attempted infection, initiates a cascade of defense signals within the plant. frontiersin.org

Historical Evolution of Oligouronide Research Paradigms

The study of this compound began with the discovery of their ability to elicit defense responses in plants. msu.ru Early research in the 1980s and 1990s was marked by a surge of interest in their role as elicitors of phytoalexin production, a key component of plant defense. msu.ru This initial focus on plant-pathogen interactions gradually expanded to encompass the broader regulatory functions of this compound in plant growth and development. The discovery that these molecules could influence processes like morphogenesis led to their recognition as a distinct class of plant signaling molecules. However, challenges in isolating and purifying these compounds from plant tissues hindered research for a time. msu.ru

Current State and Interdisciplinary Significance of Oligouronide Investigations

Present-day research on this compound is highly interdisciplinary, spanning plant biology, biochemistry, and biotechnology. Current investigations continue to explore their intricate roles in plant signaling, with a growing emphasis on understanding their mechanisms of action at the molecular level. The significance of this compound extends to agriculture, where they hold potential as biostimulants to enhance crop resilience and growth. mdpi.com Their ability to induce plant defense responses makes them attractive candidates for developing novel, environmentally friendly strategies for crop protection. mdpi.com

Structure

2D Structure

3D Structure

Properties

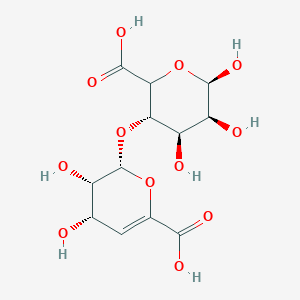

Molecular Formula |

C12H16O12 |

|---|---|

Molecular Weight |

352.25 g/mol |

IUPAC Name |

(2R,3S,4S)-2-[(3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C12H16O12/c13-2-1-3(9(17)18)22-12(4(2)14)24-7-5(15)6(16)11(21)23-8(7)10(19)20/h1-2,4-8,11-16,21H,(H,17,18)(H,19,20)/t2-,4-,5+,6-,7-,8?,11+,12-/m0/s1 |

InChI Key |

LLVVMXFNKAHVEZ-SJJWUPISSA-N |

Isomeric SMILES |

C1=C(O[C@H]([C@H]([C@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@@H](OC2C(=O)O)O)O)O)C(=O)O |

Canonical SMILES |

C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |

Origin of Product |

United States |

Biosynthetic and Enzymatic Pathways Governing Oligouronide Formation

Endogenous Plant Biosynthesis of Oligouronide Precursors

The primary precursors to oligouronides are pectic polysaccharides, which are major components of the plant primary cell wall. The structure and composition of these polysaccharides determine the nature of the this compound that can be liberated.

Homogalacturonan Architecture and Pectic Polysaccharide Dynamics

Homogalacturonan (HG) is the most abundant pectic polysaccharide, constituting 50-70% of all pectins in the primary walls of dicots. sci-hub.se It is a linear homopolymer composed of α-1,4-linked D-galacturonic acid (GalA) residues. sci-hub.setandfonline.comnih.gov The structure of HG can be quite long, with chains in some plants comprising 72 to 100 GalA units. tandfonline.commdpi.com The dynamic nature of pectic polysaccharides is crucial for cell wall functions like cell expansion and adhesion. sci-hub.seosti.gov

The carboxyl groups of the GalA residues in homogalacturonan can be methyl-esterified in the Golgi apparatus before being transported to the cell wall. sci-hub.se Once in the cell wall, these methyl groups can be removed by pectin (B1162225) methylesterases (PMEs), resulting in negatively charged carboxyl groups. sci-hub.se The degree and pattern of this de-methylesterification are critical as they influence the susceptibility of the HG backbone to enzymatic degradation and thus the generation of this compound. sci-hub.sefrontiersin.org

Rhamnogalacturonan I and II as Minor Sources of this compound

While homogalacturonan is the principal source, other pectic polysaccharides also contribute to the pool of oligouronide precursors.

Rhamnogalacturonan I (RG-I) possesses a backbone of alternating α-1,4-D-galacturonic acid and α-1,2-L-rhamnose residues. mdpi.com Attached to the rhamnose residues are side chains of neutral sugars, primarily arabinans and galactans. researchgate.net Although less abundant than HG, the galacturonic acid residues within the RG-I backbone can be released as part of oligouronide fragments. msu.ru

Rhamnogalacturonan II (RG-II) is the most structurally complex pectic polysaccharide, making up about 10% of pectin. tandfonline.comwikipedia.org It has a short HG backbone of 7-9 α-1,4-linked D-galacturonic acid units to which four different, complex oligosaccharide side chains are attached. tandfonline.comwikipedia.org Due to its highly conserved and complex structure, RG-II is crucial for cell wall integrity, often forming dimers cross-linked by borate (B1201080) esters. wikipedia.orgnih.gov The HG backbone of RG-II can also be a source of this compound upon enzymatic breakdown.

Enzymatic Liberation of this compound from Plant Cell Walls

The release of this compound from their polysaccharide precursors is mediated by the action of specific cell wall-degrading enzymes. frontiersin.org These enzymes can be of plant origin, involved in normal developmental processes, or from pathogenic organisms attempting to break down the plant's defenses. frontiersin.orgnih.gov

Polygalacturonase (PG)-Mediated Degradation Mechanisms

Polygalacturonases (PGs) are key enzymes that hydrolyze the α-1,4-glycosidic bonds between galacturonic acid residues in the de-methylesterified regions of homogalacturonan. nih.govfrontiersin.org This action releases oligogalacturonides (OGs) of varying lengths. frontiersin.org PGs are crucial in many plant developmental processes, including fruit softening and organ abscission. frontiersin.org

The activity of PGs is a critical step in pectin degradation. mdpi.com In many fruits, increased PG activity is correlated with softening as it breaks down the protopectin in the middle lamella, leading to cell separation. mdpi.com

Modulatory Roles of Polygalacturonase-Inhibiting Proteins (PGIPs) in Oligouronide Spectrum Generation

Plants have evolved a defense mechanism against pathogenic PGs in the form of polygalacturonase-inhibiting proteins (PGIPs). frontiersin.orgfrontiersin.org These are cell wall-associated proteins that specifically bind to and inhibit the activity of microbial PGs. frontiersin.orgnih.gov PGIPs are leucine-rich repeat proteins that can reduce PG activity significantly. frontiersin.orgwikipedia.org

The interaction between PGs and PGIPs is not merely inhibitory; it plays a crucial role in modulating the size of the this compound released. frontiersin.orgfrontiersin.org By partially blocking the action of endo-PGs, PGIPs can lead to the accumulation of longer-chain OGs (with a degree of polymerization greater than 10), which are often more effective as signaling molecules in plant defense responses. sci-hub.se The specificity of PGIPs for different PGs contributes to a plant's resistance or susceptibility to various pathogens. wikipedia.org

Exo- and Endo-Glycosidase Activities in Oligouronide Production

The generation of a diverse spectrum of this compound is also influenced by the action of different types of glycosidases. glycoforum.gr.jp Glycosidases are classified based on their mode of action:

Endo-glycosidases , such as endo-polygalacturonases, cleave glycosidic bonds within the polysaccharide chain, leading to a rapid decrease in the polymer's size and the release of various-sized oligosaccharides. glycoforum.gr.jpnih.gov

Exo-glycosidases act on the non-reducing ends of polysaccharide chains, sequentially removing monosaccharides. nih.govneb.com In the context of oligouronide production, exo-polygalacturonases would release single galacturonic acid units. sci-hub.se

The concerted action of both endo- and exo-glycosidases, from both plant and microbial sources, results in the complex mixture of this compound found in different physiological and pathological contexts. nih.govasm.orgsciopen.com

Interactive Data Table: Key Enzymes in Oligouronide Formation

| Enzyme | Function | Role in Oligouronide Production |

| Polygalacturonase (PG) | Hydrolyzes α-1,4-glycosidic bonds in homogalacturonan | Primary enzyme responsible for releasing oligogalacturonides from pectin. nih.govfrontiersin.org |

| Pectin Methylesterase (PME) | De-methyl-esterifies homogalacturonan | Prepares the pectin backbone for degradation by PG. sci-hub.sefrontiersin.org |

| Polygalacturonase-Inhibiting Protein (PGIP) | Inhibits microbial polygalacturonases | Modulates the size of released this compound, often leading to longer, more active fragments. frontiersin.orgfrontiersin.org |

| Exo-glycosidases | Remove terminal monosaccharides | Can further break down this compound into smaller units or monomers. nih.govneb.com |

| Endo-glycosidases | Cleave internal glycosidic bonds | Responsible for the initial breakdown of pectic polysaccharides into this compound. glycoforum.gr.jpnih.gov |

Microbial Enzymatic Systems for Oligouronide Bioproduction

The controlled depolymerization of pectic polysaccharides by microbial enzymes is the cornerstone of oligouronide bioproduction. Microorganisms have evolved a diverse arsenal (B13267) of enzymes capable of precisely cleaving the glycosidic bonds within the pectin backbone, leading to the generation of this compound with varying lengths and structures.

Microbial Polygalacturonate Lyases and Hydrolases in Oligouronide Generation

The primary enzymes responsible for the breakdown of the homogalacturonan backbone of pectin are polygalacturonate (PG) hydrolases and polygalacturonate lyases (PGL). These enzymes are classified based on their mode of action—either "endo," cleaving internal bonds randomly, or "exo," acting on the ends of the polymer chain.

Polygalacturonate Hydrolases (PGs) catalyze the hydrolytic cleavage of α-1,4-glycosidic bonds in the polygalacturonic acid chain, incorporating a water molecule. This results in saturated oligogalacturonides. portlandpress.comrsc.org Microbial sources of PGs are widespread, particularly among fungi and bacteria. frontiersin.org For instance, Clostridium thermosaccharolyticum produces an extracellular polygalacturonate hydrolase complex that yields digalacturonate and trigalacturonate. lakeheadu.ca These smaller oligomers are then transported into the cell and further hydrolyzed by an intracellular oligogalacturonate hydrolase. lakeheadu.ca The activity of these enzymes is typically optimal in acidic conditions, with pH ranges often falling between 3.5 and 5.5. frontiersin.org

Polygalacturonate Lyases (PGLs) , on the other hand, cleave the α-1,4-glycosidic linkages via a β-elimination mechanism. portlandpress.comfrontiersin.org This reaction results in the formation of an unsaturated double bond between C4 and C5 of the uronic acid residue at the non-reducing end of the newly formed oligouronide. rsc.org PGLs are commonly found in bacteria, particularly phytopathogens like Erwinia chrysanthemi, which produces a suite of both extracellular and intracellular pectate lyases. asm.org These enzymes generally exhibit optimal activity in alkaline conditions, with pH ranging from 7.5 to 10.0, and often require divalent cations like Ca²⁺ for activation. frontiersin.orgasm.org

The mode of action (endo- vs. exo-) significantly impacts the profile of the resulting this compound. Endo-polygalacturonases and endo-polygalacturonate lyases randomly cleave the polymer chain, leading to a heterogeneous mixture of this compound of various sizes. researchgate.net In contrast, exo-acting enzymes release monomers or dimers from the chain terminus, allowing for the production of more uniform, shorter-chain this compound.

Table 1: Comparison of Microbial Polygalacturonate Hydrolases and Lyases

| Feature | Polygalacturonate Hydrolases | Polygalacturonate Lyases |

|---|---|---|

| Reaction Mechanism | Hydrolysis (addition of water) | β-elimination |

| Product | Saturated this compound | Unsaturated this compound (with a C4-C5 double bond at the non-reducing end) |

| Typical Microbial Source | Fungi (Aspergillus sp.), Bacteria (Clostridium sp.) | Bacteria (Erwinia sp., Bacillus sp.) |

| Optimal pH | Acidic (pH 3.5 - 5.5) | Alkaline (pH 7.5 - 10.0) |

| Cofactor Requirement | Generally none | Often require Ca²⁺ or other divalent cations |

| Mode of Action | Endo- (random cleavage) or Exo- (terminal cleavage) | Endo- (random cleavage) or Exo- (terminal cleavage) |

Industrial Enzyme Preparations and Directed Oligouronide Synthesis

Commercially available pectinase (B1165727) preparations are widely used in various industries, including food processing and are a primary source of enzymes for oligouronide production. lakeheadu.cabiolscigroup.us These preparations are predominantly derived from fungal sources, with Aspergillus niger being a major producer. bbrc.inmdpi.com It is important to note that these commercial "pectinases" are often complex mixtures containing a variety of enzymatic activities, including polygalacturonases, pectin lyases, pectin methylesterases, and other hemicellulases. rsc.org This complex composition can be advantageous for the complete degradation of pectin but presents challenges for the targeted synthesis of specific this compound.

Directed synthesis of this compound with a desired chain length and structure requires a more controlled approach. This can be achieved through several strategies:

Use of Purified Enzymes: Isolating and using specific endo- or exo-acting hydrolases or lyases allows for greater control over the degradation process. For example, using a purified exo-polygalacturonase would favor the production of monogalacturonic acid.

Enzyme Engineering: Techniques like directed evolution can be employed to alter the substrate specificity, activity, and stability of pectinolytic enzymes. This can lead to enzymes that produce a narrower range of oligouronide sizes or that are active under specific industrial process conditions.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to build this compound with high precision. researchgate.net While more complex and costly, it offers the highest level of control over the final product's structure.

The commercial product Pectimorf®, for instance, is produced through the enzymatic degradation of citrus peel pectin and consists of a mixture of oligogalacturonides with varying degrees of polymerization.

Factors Influencing Oligouronide Chain Length and Structural Heterogeneity

The production of this compound with defined characteristics is crucial for their application. Several factors can be manipulated during the enzymatic process to influence the chain length and structural heterogeneity of the final product.

The type of enzyme used is a primary determinant. As previously discussed, endo-acting enzymes produce a broader distribution of oligomer sizes, while exo-acting enzymes yield more uniform, smaller products. The choice between a hydrolase and a lyase will determine whether the resulting this compound are saturated or unsaturated. portlandpress.com

Substrate characteristics also play a significant role. The degree and pattern of methylesterification of the initial pectin substrate can influence the accessibility of the glycosidic bonds to the enzymes. Some enzymes preferentially act on highly esterified pectin, while others require a de-esterified substrate. jmb.or.kr The botanical source of the pectin also contributes to its structural heterogeneity, including the presence of other neutral sugars like rhamnose, which can interrupt the homogalacturonan backbone and thus influence the size of the released this compound. rsc.org

Reaction conditions are critical for controlling the enzymatic process. These include:

Enzyme and Substrate Concentration: The ratio of enzyme to substrate can impact the rate and extent of degradation. Higher enzyme concentrations generally lead to more rapid and complete breakdown of the polysaccharide into smaller oligomers.

Reaction Time: By carefully controlling the incubation time, the degradation process can be stopped at a point where the desired oligouronide chain length is predominant. oup.com

pH and Temperature: Each enzyme has an optimal pH and temperature range for activity. frontiersin.org Operating outside of these optimal conditions can reduce the enzyme's efficiency and potentially alter the product profile. For example, some pectate lyases from Erwinia carotovora exhibit both hydrolase and lyase activity depending on the pH. asm.org

Presence of Cations: As mentioned, many pectate lyases are activated by Ca²⁺ ions. frontiersin.org The concentration of these cations can therefore be used to modulate enzyme activity.

By carefully selecting the enzyme, substrate, and controlling the reaction parameters, it is possible to steer the enzymatic degradation of pectin towards the production of this compound with specific chain lengths and structural features, thereby tailoring them for various applications.

Synthetic Methodologies for Oligouronide Generation

Chemical Synthesis Strategies for Defined Oligouronide Structures

Chemical synthesis provides powerful tools for constructing oligouronides with precisely defined structures, including specific linkage patterns and modifications. These strategies are essential for producing compounds for detailed structure-activity relationship studies.

The assembly of oligosaccharides through glycosylation reactions is a cornerstone of carbohydrate chemistry and is central to the synthesis of this compound. nih.govbeilstein-journals.org This approach involves the sequential coupling of monosaccharide building blocks to create the desired oligomeric chain. nih.gov A key challenge in this process is the stereoselective formation of glycosidic bonds, particularly the 1,2-cis linkages often found in natural oligosaccharides. researchgate.net

To achieve high efficiency and stereoselectivity, various strategies have been developed:

Chemoselective Glycosylation: This method uses building blocks with different anomeric reactivities, allowing for controlled, sequential glycosylation reactions in a single reaction vessel without the need for intermediate purification steps. beilstein-journals.org

Orthogonal Glycosylation: This strategy employs protecting groups that can be removed under different conditions, enabling the selective deprotection of a hydroxyl group for subsequent glycosylation.

One-Pot Multi-Step Protocols: These procedures combine several reaction steps, such as deprotection and glycosylation, into a single pot, significantly streamlining the synthesis process and minimizing purification steps. nih.gov

A variety of glycosyl donors, such as trichloroacetimidates and thioglycosides, are used in these reactions. nih.govresearchgate.net The choice of donor, acceptor, and promoter is critical for achieving the desired outcome. beilstein-journals.org For instance, the use of gold(I) catalysis with specific glycosylating agents has enabled the direct formation of challenging β-D-idopyranosidic bonds. researchgate.net

Solid-phase synthesis has revolutionized the production of biopolymers like peptides and oligonucleotides, and its principles have been successfully applied to oligosaccharide synthesis, including that of this compound. wikipedia.orgbiotage.comspirochem.comatdbio.com This technique involves attaching the initial sugar residue to an insoluble solid support, such as controlled pore glass (CPG) or polystyrene. biotage.comatdbio.com The oligosaccharide chain is then elongated in a stepwise manner by the sequential addition of activated monosaccharide units. wikipedia.org

The key advantages of solid-phase synthesis include:

Simplified Purification: Excess reagents and by-products are easily removed by washing the solid support, eliminating the need for complex purification after each coupling step. biotage.comspirochem.com

Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion. biotage.comatdbio.com

Automation: The process is highly amenable to automation, allowing for the rapid synthesis of multiple this compound. wikipedia.orgbiotage.comspirochem.com

Despite its advantages, solid-phase synthesis of oligosaccharides can be challenging. The efficiency of coupling reactions can decrease with increasing chain length due to steric hindrance between the growing chains on the solid support. biotage.commt.com The choice of linker, which connects the initial sugar to the solid support, is also crucial as it must be stable throughout the synthesis and allow for the clean release of the final product. wikipedia.org

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the flexibility of chemical synthesis to create complex this compound that are difficult to produce by either method alone. nih.govfrontiersin.orgrsc.org This approach leverages the high regio- and stereoselectivity of enzymes to overcome key challenges in chemical synthesis, such as the formation of specific glycosidic linkages. nih.govrsc.org

There are generally two main chemoenzymatic strategies:

Chemical synthesis followed by enzymatic modification: A core oligosaccharide structure is first assembled using chemical methods. This precursor is then further elaborated by enzymes, such as glycosyltransferases, to add additional sugar units or other modifications. nih.govfrontiersin.orgnih.gov

Enzymatic synthesis followed by chemical modification: An initial oligosaccharide is produced using enzymes, and then chemical methods are employed to introduce specific functional groups or modifications. nih.gov

Chemoenzymatic approaches have been particularly valuable for the synthesis of complex N-glycans and other biologically important oligosaccharides. frontiersin.orgnih.gov By using a combination of synthetic precursors and a panel of robust glycosyltransferases, libraries of diverse and complex oligosaccharides can be generated. frontiersin.orgnih.gov A "Stop and Go" strategy has been developed where enzymatic reactions can be controlled to produce asymmetrically branched N-glycans. frontiersin.org

Solid-Phase Oligosaccharide Synthesis Approaches for this compound

Enzymatic Synthesis and Biocatalytic Transformations for this compound

Enzymatic methods offer a "green" and highly specific alternative to chemical synthesis for the production of this compound. These approaches utilize enzymes to either break down larger polysaccharides or to build up this compound from smaller units.

Transglycosylation is a key enzymatic process for forming glycosidic bonds. It involves the transfer of a sugar moiety from a donor molecule to an acceptor molecule, which can be another sugar. cazypedia.orgnih.gov This reaction is catalyzed by glycoside hydrolases (GHs) or transglycosylases. cazypedia.orgnih.gov In a typical retaining mechanism, the enzyme cleaves a glycosidic bond in the donor substrate, forming a covalent glycosyl-enzyme intermediate. cazypedia.orgnih.govfrontiersin.org This intermediate can then react with an acceptor molecule (transglycosylation) or with water (hydrolysis). cazypedia.orgfrontiersin.org

The ratio of transglycosylation to hydrolysis can be influenced by several factors, including the concentration of the acceptor, the nature of the solvent, and the specific properties of the enzyme. nih.govfrontiersin.org For example, using high concentrations of acceptor molecules can favor the transglycosylation reaction. nih.gov

While the term "transfructosylation" specifically refers to the transfer of fructose (B13574) units, the general mechanism of transglycosylation applies to the formation of various oligouronide linkages. Enzymes like purine (B94841) nucleoside phosphorylase have been used to catalyze the transglycosylation for the synthesis of nucleoside analogues. mdpi.com

For the large-scale production of this compound using enzymatic methods, the design and optimization of bioreactors are crucial. numberanalytics.comcytivalifesciences.com A bioreactor provides a controlled environment for the enzymatic reaction, allowing for efficient and consistent production. numberanalytics.comresearchgate.net

Different types of bioreactors can be used, including:

Stirred-tank reactors: These are commonly used for suspension cultures. researchgate.net

Airlift bioreactors: These use air or gas for agitation and are suitable for shear-sensitive enzymes or cells. numberanalytics.commdpi.com

Membrane bioreactors: These systems use membranes to retain the enzyme while allowing the product to be continuously removed, which can improve efficiency and product quality. researchgate.netresearchgate.net For instance, ultrafiltration membrane reactors have been used for the enzymatic production of chitooligosaccharides. researchgate.net

Fixed-bed and fluidized-bed reactors: In these reactors, the enzyme is immobilized on a solid support, which can enhance stability and allow for reuse of the biocatalyst. researchgate.net

The scalability of the bioreactor system is a key consideration, and moving from a laboratory-scale to an industrial-scale process requires careful optimization of parameters such as mixing, mass transfer, and heat transfer. numberanalytics.comcytivalifesciences.com The use of immobilized enzymes in bioreactors can offer several advantages, including increased stability, easier separation from the product, and the potential for continuous operation. researchgate.net For example, an efficient enzymatic bioreactor production of oligogalacturonides from polygalacturonic acid has been reported as a fast process to generate these bioactive compounds. researchgate.net

Immobilized Enzyme Systems in Oligouronide Synthesis

The generation of this compound through enzymatic hydrolysis presents a significant advancement in carbohydrate chemistry and functional food development. The use of immobilized enzyme systems, particularly those involving pectinolytic enzymes, offers a strategic approach to overcome the limitations associated with soluble enzymes, such as poor stability and lack of reusability. nih.govnih.gov Immobilization involves confining enzymes to or within an insoluble solid support, which facilitates their easy separation from the reaction mixture, enhances their operational stability, and allows for continuous or repeated use, thereby improving the economic feasibility of the process. nih.govnih.govresearchgate.net

Research into immobilized enzyme systems for oligouronide production has focused on various enzymes, support materials, and immobilization techniques to optimize yield, control product characteristics, and enhance catalyst longevity. Pectinases, especially endo-polygalacturonases that randomly cleave the α-1,4-glycosidic bonds in the homogalacturonan backbone of pectin (B1162225), are the primary enzymes used for this purpose, leading to the formation of oligo-galacturonides. conicet.gov.arcolab.wsnih.gov

A key advantage of immobilization in this context is the ability to influence the molecular weight distribution of the resulting this compound, also known as pectic oligosaccharides (POS). researchgate.net Studies have shown that the confinement of enzymes on a support can create diffusional restrictions for the substrate, leading to a more controlled depolymerization process. researchgate.net For instance, a pectinase (B1165727) preparation immobilized on functionalized silica (B1680970) yielded POS with an average molecular weight of 2.5 kDa, a size known for high prebiotic activity, while the soluble enzyme produced a continuous decrease in molecular weight over time. researchgate.net This control over the product profile is a significant benefit for producing tailored, high-value this compound.

The choice of support material and immobilization method is critical to the performance of the biocatalyst. Materials such as agarose, silica, alginate, and various polymers have been successfully employed. conicet.gov.arresearchgate.nettjnpr.orgijcce.ac.ir Covalent attachment, often through multipoint linkages, is a favored method as it provides strong enzyme-support binding, minimizing leaching and enhancing stability. conicet.gov.arnih.gov For example, polygalacturonase from Streptomyces halstedii immobilized on glyoxyl-agarose demonstrated remarkable stability, allowing for reusability for up to 18 successive 90-hour reaction cycles. conicet.gov.ar Similarly, cross-linked pectinase aggregates (CLPA) have been developed as a carrier-free immobilization strategy, showing good operational stability and reusability for POS production over eight cycles. nih.gov

The operational stability of these systems under various conditions has been a focal point of research. Immobilization consistently leads to improved thermal and pH stability compared to free enzymes. nih.govresearchgate.nettjnpr.org Pectinase from Aspergillus niger immobilized on hydrophilic silica aerogel showed enhanced thermal stability, and its magnetic nanocomposite counterpart retained 57% of its initial activity after 10 cycles. ijcce.ac.ir Likewise, an endo-polygalacturonase (PGC-AN64) immobilized in a sodium alginate-chitosan matrix retained about 64% of its activity after six continuous cycles. tjnpr.org These findings underscore the potential of immobilized systems for robust and continuous industrial production of this compound.

Table 1: Performance of Immobilized Pectinolytic Enzymes in Oligouronide Synthesis

| Enzyme Source | Support Material | Immobilization Method | Key Findings (Reusability & Stability) | Reference |

|---|---|---|---|---|

| Streptomyces halstedii ATCC 10897 (Polygalacturonase) | Glyoxyl-Agarose | Multipoint Covalent Attachment | Retained activity for up to 18 successive reaction cycles (90 h total). Released 3 mg/mL of reducing sugars. | conicet.gov.arnih.gov |

| Aspergillus aculeatus (Pectinase) | Carrier-Free (Cross-linked aggregates) | Cross-linking with Starch/Glutaraldehyde | Reusable for 8 cycles, retaining ~20% of initial activity. Improved thermostability and storage stability. | nih.gov |

| Commercial Pectinase | Functionalized Silica | Covalent Binding | Increased POS yield by 10%. Produced POS with a consistent average molecular weight of 2.5 kDa. Retained 100% activity after 10 reuses. | researchgate.net |

| Aspergillus niger HO32 (Endo-polygalacturonase) | Sodium Alginate-Chitosan | Entrapment | Retained ~64% of initial activity after 6 continuous cycles. Showed superior thermal and pH stability. | tjnpr.org |

| Aspergillus niger (Pectinase) | Magnetic Silica Aerogel | Adsorption | Retained 57% of initial activity after 10 repetitive cycles. Improved thermal stability. | ijcce.ac.ir |

| Aspergillus niger (Polygalacturonase) | Nylon-6 | Covalent Binding (Glutaraldehyde) | Retained almost 50% of original activity after 4 cycles. | mdpi.com |

Table 2: Comparison of Kinetic and Optimal Parameters for Free vs. Immobilized Pectinases

| Enzyme System | Parameter | Free Enzyme | Immobilized Enzyme | Reference |

|---|---|---|---|---|

| Pectinase on Polystyrene Resin | Optimal pH | 8.0 | 8.5 | acs.org |

| Optimal Temperature | 45°C | 60°C | ||

| Pectinase on ZSM-5 Zeolites | Optimal pH | 5.0 | 3.0 | frontiersin.org |

| Km | Lower | Higher | ||

| A. niger Polygalacturonase on Nylon-6 | Optimal pH | - | 5.0 | researchgate.net |

| Optimal Temperature | - | 50°C | ||

| A. niger Pectinase on Polyacrylonitrile Membrane (glutaraldehyde activated) | Optimal pH | - | 5.5 | scialert.net |

| Optimal Temperature | - | 60°C |

Advanced Analytical Techniques for Oligouronide Characterization

High-Resolution Spectroscopic Methodologies for Oligouronide Elucidation

The precise structural determination of oligouronides relies heavily on a suite of high-resolution spectroscopic techniques. These methods provide unparalleled insights into the molecular architecture, from the sequence of monomeric units to the three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural analysis of this compound in solution. jocpr.com It provides detailed information on the primary structure, including the sequence of uronic acid residues, the nature of glycosidic linkages, and the position of any modifications. One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for this purpose.

1D ¹H NMR spectra can offer initial insights into the sample's complexity and the presence of characteristic signals, such as those from anomeric protons. nih.gov For more detailed analysis, 2D NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to establish through-bond and through-space connectivities between protons and carbons, which is crucial for assigning the signals of each monosaccharide unit and determining the linkage patterns. nsf.gov

Furthermore, NMR is instrumental in probing the secondary structure and conformational dynamics of this compound. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can identify protons that are close in space, providing distance constraints that help define the molecule's three-dimensional shape and the orientation of residues relative to one another. Quantitative ³¹P NMR (qNMR) has also proven to be a robust platform method for the accurate quantification of oligonucleotide samples, a technique adaptable for phosphorus-containing oligouronide derivatives. nih.gov The analysis of NMR parameters such as chemical shifts, coupling constants, and relaxation rates provides a wealth of data for constructing detailed molecular models.

Table 1: NMR Techniques for Oligouronide Structural Analysis

| NMR Technique | Information Provided |

|---|---|

| 1D ¹H NMR | Initial assessment of sample purity and complexity; detection of characteristic protons (e.g., anomeric). nih.gov |

| 2D COSY | Identifies scalar-coupled protons, aiding in the assignment of individual sugar spin systems. nsf.gov |

| 2D TOCSY | Reveals all protons within a given spin system, useful for identifying monosaccharide type. |

| 2D HSQC/HMQC | Correlates protons with their directly attached carbons, essential for assigning the carbon skeleton. nsf.gov |

| 2D HMBC | Shows long-range correlations between protons and carbons (2-3 bonds), critical for determining glycosidic linkage positions. |

| NOESY/ROESY | Detects through-space correlations between protons, providing data for conformational and 3D structural analysis. |

| ³¹P NMR | Used for structural and quantitative analysis of phosphorylated or phosphonated this compound. nih.gov |

Mass Spectrometry (MS) and Tandem MS for Oligouronide Sequence and Mass Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and sequence of this compound with high sensitivity and accuracy. jocpr.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly coupled with liquid chromatography (LC) for comprehensive analysis (LC-MS). nih.govwaters.com

LC-MS allows for the confirmation of the full-length product's identity and the analysis of impurities. waters.com High-resolution mass spectrometers can provide mass accuracy at the sub-ppm level, enabling confident mass confirmation and the detection of subtle modifications. waters.com

Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected precursor ions, is the gold standard for sequencing this compound. nih.gov Collision-Induced Dissociation (CID) is a widely used fragmentation method that cleaves the glycosidic bonds and cross-ring bonds, generating a series of fragment ions. nih.gov The mass differences between these fragments allow for the determination of the monosaccharide sequence and the localization of any modifications along the chain. nih.govnih.gov This approach is powerful for both de novo sequencing and for confirming the sequence of known this compound. nih.gov

Table 2: Mass Spectrometry Approaches for Oligouronide Analysis

| MS Technique | Primary Application | Key Advantages |

|---|---|---|

| MALDI-TOF MS | Rapid mass profiling of purified samples and complex mixtures. | High throughput, tolerant to some buffers and salts. nih.gov |

| ESI-MS | Accurate mass determination, easily coupled with liquid chromatography (LC-MS). nih.gov | Soft ionization preserves non-covalent complexes, allows for multiple charging. |

| LC-MS/MS | Separation, mass determination, and sequencing in a single run. | High sensitivity and selectivity for complex mixtures. waters.com |

| CID MS/MS | De novo sequencing and structural confirmation. | Provides detailed fragmentation patterns for sequence elucidation. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of an oligouronide by probing its bond vibrations. cigrjournal.org These techniques are complementary and highly effective for identifying the functional groups present in the molecule. cigrjournal.orgedinst.com

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample. jocpr.com It is particularly sensitive to polar functional groups and provides characteristic absorption bands for hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups, which are abundant in this compound. americanpharmaceuticalreview.com The position, shape, and intensity of these bands can also yield information about hydrogen bonding and the local environment of these groups. mdpi.com

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). jocpr.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. cigrjournal.org This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations, such as the C-C and C-O-C bonds of the glycosidic linkages and the sugar backbone. americanpharmaceuticalreview.com The combination of IR and Raman spectra provides a more complete vibrational profile for the structural characterization of this compound. cigrjournal.org

Table 3: General Wavenumber Regions for Functional Groups in this compound

| Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (H-bonded) | 3600-3200 (broad) americanpharmaceuticalreview.com | 3600-3200 |

| C-H Stretch | 3000-2850 americanpharmaceuticalreview.com | 3000-2850 (strong) |

| C=O Stretch (Carboxylic Acid) | 1760-1690 americanpharmaceuticalreview.com | 1760-1690 |

| C=O Stretch (Carboxylate) | 1610-1550 | 1610-1550 |

| C-O-C Stretch (Glycosidic) | 1150-1050 | 1150-1050 |

| Ring Vibrations | 1200-800 | 1200-800 |

Chromatographic and Electrophoretic Separation of Oligouronide Mixtures

The analysis of this compound often begins with the separation of complex mixtures into their individual components. Chromatographic and electrophoretic techniques are the primary methods used for this purpose, fractionating this compound based on their distinct physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Oligouronide Fractionation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, purification, and analysis of oligouronide mixtures. jocpr.com The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov Several HPLC modes are applicable to oligouronide analysis.

Ion-Pair Reversed-Phase (IP-RP) HPLC is a preferred method for analyzing charged oligomers like this compound. creative-proteomics.com In this technique, an ion-pairing agent (e.g., triethylamine) is added to the mobile phase to neutralize the charges on the oligouronide, allowing it to be retained and separated on a non-polar (e.g., C18) stationary phase. creative-proteomics.com

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. creative-proteomics.com It is useful for analyzing the size distribution of this compound and detecting the presence of aggregates or fragments. However, SEC may offer lower resolution compared to other HPLC modes for these types of molecules. creative-proteomics.com Fraction collectors are often integrated with HPLC systems to isolate specific oligouronide fractions for further analysis or use. gilson.com

Capillary Electrophoresis (CE) for Charge and Size-Based Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that fractionates molecules within a narrow capillary based on their electrophoretic mobility in an applied electric field. researchgate.net It offers rapid analysis times and requires only minute sample volumes.

Capillary Gel Electrophoresis (CGE) is a variant of CE that uses a polymer-filled capillary to create a sieving matrix. creative-proteomics.com This allows for the separation of this compound primarily based on their size, similar to traditional slab gel electrophoresis but with higher resolution and automation. Denaturing agents are often added to the buffer to disrupt secondary structures, ensuring separation is based purely on chain length. creative-proteomics.com

Capillary Zone Electrophoresis (CZE) separates charged species based on their mass-to-charge ratio in a free solution (without a gel matrix). nih.gov This technique is highly effective for separating this compound that differ in their degree of ionization, such as those with varying numbers of carboxyl groups or other charged modifications. nih.gov By operating at a low pH, it's possible to separate oligonucleotides based on their base composition alone, a principle that can be extended to this compound based on their monomeric composition. nih.gov

Table 4: Comparison of Separation Techniques for this compound

| Technique | Principle of Separation | Primary Application |

|---|---|---|

| IP-RP HPLC | Partitioning based on polarity, with ion-pairing to handle charges. creative-proteomics.com | High-resolution separation of oligouronide mixtures and purity analysis. |

| SEC-HPLC | Size-based separation via a porous stationary phase. creative-proteomics.com | Analysis of size distribution, aggregates, and fragments. |

| CGE | Size-based sieving through a polymer matrix in an electric field. creative-proteomics.com | High-resolution sizing of this compound. |

| CZE | Differential migration based on charge-to-mass ratio in an electric field. nih.gov | Separation of charge variants and composition-based differences. nih.gov |

Gel Permeation Chromatography (GPC) for Degree of Polymerization Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the degree of polymerization (DP) of this compound. lcms.cztainstruments.comtdblabs.se This method separates molecules based on their size in solution, or more precisely, their hydrodynamic volume. tainstruments.com Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to a greater extent and have a longer retention time. researchgate.net

The elution volume of an oligouronide is inversely proportional to its degree of polymerization. researchgate.net By calibrating the GPC system with a series of well-characterized standards of known molecular weight, a calibration curve can be constructed. tainstruments.comtdblabs.se This allows for the determination of the weight average molecular weight (Mw), number average molecular weight (Mn), and peak molecular weight (Mp) of an oligouronide sample. tdblabs.se The polydispersity index (PDI), calculated as the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution within the sample. tdblabs.se A PDI value of 1.0 indicates a monodisperse sample, where all molecules have the same degree of polymerization. tdblabs.se

Several factors can influence the GPC analysis of this compound, including the choice of column, eluent, and operating temperature. hplc.euwarwick.ac.uk For aqueous-soluble this compound, hydrophilic column packing materials such as polyhydroxyl-functionalized copolymers are often employed. hplc.eu The eluent composition, including the type and concentration of salt, can be adjusted to minimize ionic interactions between the anionic this compound and the stationary phase. warwick.ac.uk

Table 1: GPC Parameters for Oligouronide Analysis

| Parameter | Description | Typical Values/Conditions for this compound | Reference |

|---|---|---|---|

| Column Type | Stationary phase material and pore size | Aqueous SEC columns (e.g., PL aquagel-OH), particle size 5-10 µm | hplc.eu |

| Eluent | Mobile phase composition | Aqueous buffers (e.g., sodium nitrate) | warwick.ac.uk |

| Calibration Standards | Polymers of known molecular weight | Pullulan or dextran (B179266) standards | tdblabs.sewarwick.ac.uk |

| Detector | Method of detection | Refractive Index (RI), Mass Spectrometry (MS) | warwick.ac.ukshodexhplc.com |

Biophysical Methods for Oligouronide Conformational Analysis

Understanding the three-dimensional structure of this compound in solution is crucial for comprehending their biological function. Biophysical methods provide valuable insights into their conformation and dynamic properties.

Circular Dichroism (CD) Spectroscopy for Oligouronide Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like this compound. biorxiv.orgunivie.ac.atcreative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light. biorxiv.orgjascoinc.com The resulting CD spectrum provides information about the conformational characteristics of the molecule. biorxiv.org

For this compound, the CD signal is influenced by the glycosidic linkages and the orientation of the constituent uronic acid residues. sci-hub.se While the individual sugar units may not be intrinsically chiral in a way that produces a strong signal, their arrangement within the oligomer creates a chiral environment that gives rise to a characteristic CD spectrum. jascoinc.com Changes in the CD spectrum can indicate conformational transitions in response to environmental factors such as temperature, pH, or the presence of binding partners. creative-proteomics.com

Table 2: Typical Wavelength Ranges for CD Analysis of Oligosaccharides

| Wavelength Range (nm) | Structural Information | Reference |

|---|---|---|

| 190 - 250 | Information on secondary structure elements. | uq.edu.au |

| 200 - 300 | CD signal induced by the chirality of sugar moieties in the DNA backbone. | jascoinc.com |

Dynamic Light Scattering (DLS) for Oligouronide Hydrodynamic Properties

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the hydrodynamic size of molecules in solution. wyatt.comcontractlaboratory.comnih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. wyatt.comanton-paar.com Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity. wyatt.com

Table 3: Information Obtained from DLS Analysis of this compound

| Parameter | Description | Reference |

|---|---|---|

| Hydrodynamic Radius (Rh) | The radius of a hypothetical sphere that diffuses at the same rate as the molecule. | |

| Translational Diffusion Coefficient (Dt) | A measure of the speed of the particles' random motion. | wyatt.com |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | nist.gov |

Computational Approaches in Oligouronide Structural Research

Computational methods have become indispensable tools for investigating the structure and dynamics of this compound at an atomic level, complementing experimental data and providing insights that are often difficult to obtain through experiments alone.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes the conformational changes and fluctuations of an oligouronide in a simulated environment, typically explicit water. volkamerlab.orgbonvinlab.org

These simulations provide detailed information about the conformational landscape of this compound, including the flexibility of glycosidic linkages and the role of intramolecular hydrogen bonds in stabilizing specific conformations. nih.govmdpi.com For instance, MD simulations of hyaluronic acid oligosaccharides have revealed the transient nature of intramolecular hydrogen bonds and the significant diversity in the ensemble of conformations sampled. mdpi.com The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of the simulations. mdpi.com

Table 4: Key Insights from MD Simulations of this compound

| Finding | Oligouronide Example | Reference |

|---|---|---|

| Conformational flexibility of glycosidic linkages | Hyaluronic acid oligosaccharides | nih.govmdpi.com |

| Role of intramolecular hydrogen bonding | Hyaluronic acid oligosaccharides | nih.govchemrxiv.org |

| Influence of solvent composition on conformation | Hyaluronic acid oligosaccharides in water/organic mixtures | nih.govresearchgate.net |

| Interaction with ions | Hyaluronic acid oligomer in salt solutions | researchgate.net |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, which is fundamental to understanding their geometry, stability, and reactivity. uchicago.eduwikipedia.org These methods solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and energy levels. iastate.edu

In the context of this compound, QM calculations can be used to investigate the intrinsic properties of the constituent uronic acid monomers and their linkages. bme.hu For example, QM calculations have been employed to study the role of noncovalent hydrogen bonds in stabilizing the interaction between D-glucuronic acid and N-acetyl-D-glucosamine in hyaluronic acid. nih.gov Due to their high computational cost, QM calculations are often performed on smaller fragments of the oligouronide chain or in combination with molecular mechanics in hybrid QM/MM methods to study larger systems, such as enzyme-catalyzed reactions involving this compound. nih.gov

Table 5: Applications of QM Calculations in Oligouronide Research

| Application | Example | Reference |

|---|---|---|

| Analysis of vibrational spectra | β-D-glucuronic acid | bme.hu |

| Investigation of noncovalent interactions | D-glucuronic acid and N-acetyl-D-glucosamine | nih.gov |

| Simulation of Raman and ROA spectra | Glucuronic acid | rsc.org |

| Study of enzymatic reaction mechanisms | Hydrolysis of glucuronic acid-containing glycosaminoglycans | plos.org |

Bioinformatic Tools for Oligouronide Structure-Function Predictions

The inherent structural complexity and heterogeneity of this compound present significant challenges to traditional methods of structure-function analysis. In response, a growing suite of bioinformatic tools and computational approaches has been developed to predict the three-dimensional structures of these complex carbohydrates and to elucidate their functional roles, particularly their interactions with proteins. These in silico methods offer powerful, high-throughput alternatives and complements to experimental techniques, accelerating our understanding of oligouronide biology.

The primary computational strategies employed in the study of this compound include molecular modeling, molecular dynamics (MD) simulations, and molecular docking. mdpi.com Molecular modeling is used to generate three-dimensional representations of oligouronide structures. MD simulations then allow researchers to observe the dynamic behavior of these molecules over time, providing insights into their conformational flexibility and stability. mdpi.comnih.gov Finally, molecular docking predicts the preferred orientation of an oligouronide when it binds to a protein, revealing key interaction sites and the energetics of complex formation. mdpi.com

A variety of specialized databases and software have been developed to facilitate these computational analyses. These resources can be broadly categorized into those for structural modeling and those for functional prediction, such as analyzing interactions with proteins.

Structural Modeling and Databases

Predicting the three-dimensional conformation of this compound is a foundational step in understanding their function. Several web-based tools and standalone software packages are available for this purpose.

GLYCAM-Web is a prominent suite of tools for generating 3D structures of carbohydrates that are consistent with experimental data. biorxiv.orgresearchgate.net It includes a dedicated GAG Builder for the rapid modeling of various glycosaminoglycans (GAGs), such as heparin, chondroitin (B13769445) sulfate (B86663), and hyaluronan. nih.gov The builder allows for the specification of sulfation patterns, enabling the creation of diverse and novel GAG sequences. nih.gov The resulting 3D models can be used for visualization or as a starting point for more complex simulations, such as molecular dynamics. biorxiv.orgnih.gov

The following table summarizes key bioinformatic resources used for oligouronide structural modeling:

Table 1: Bioinformatic Tools for Oligouronide Structural Modeling| Tool/Database | Primary Function | Oligouronide Type(s) | Key Features |

|---|---|---|---|

| GLYCAM-Web | Generates 3D models of oligosaccharides. biorxiv.orgresearchgate.net | General Oligosaccharides, Glycosaminoglycans (GAGs) | Includes a GAG-specific builder, allows for custom sulfation patterns, provides files for MD simulations. nih.gov |

| Sweet II | A 3D modeling tool for generating PDB files from glycan sequences. glycopedia.eu | General Oligosaccharides | Offers energy minimization of the generated structures. glycopedia.eu |

Functional Prediction: Interaction Analysis

A major application of bioinformatic tools in oligouronide research is the prediction and analysis of their interactions with proteins, which is central to their biological function. Molecular docking is a key technique in this area.

AutoDock is a widely used software for molecular docking that has been successfully applied to study the interaction between small GAGs and proteins. mdpi.com While powerful, it has limitations regarding the number of rotatable bonds in the ligand, which can be a challenge for the inherent flexibility of this compound. mdpi.com To address this, various strategies have been developed, such as fragment-based approaches where smaller saccharide units are docked and then assembled. mdpi.com Other docking programs like AutoDock Vina , Glide , DOCK , and HADDOCK have also been benchmarked for their performance with GAG-protein systems. mdpi.comnih.gov More specialized tools, including VinaCarb and GlycoTorch Vina , have been developed specifically for carbohydrate docking. mdpi.com

Research on pectic oligosaccharides (POS) from artichoke has demonstrated the power of integrating multiple computational techniques. In one study, replica exchange molecular dynamics simulations were used to analyze the conformational properties of POS. researchgate.netnih.gov Subsequently, molecular docking was employed to investigate the interaction mechanisms between these POS and various microbial glycosidases, providing insights into their potential prebiotic activity. researchgate.netnih.gov The study successfully predicted that a GalA-Rha-GalA trisaccharide would have the highest hydrolysis rate. nih.govcsic.es

The following table details research findings where bioinformatic tools were used to predict oligouronide function:

Table 2: Research Findings on Oligouronide Function Prediction using Bioinformatic Tools| Research Focus | Oligouronide(s) Studied | Bioinformatic Tool(s) Used | Predicted Structure-Function Relationship |

|---|---|---|---|

| Prebiotic properties of pectic oligosaccharides | Artichoke Pectic Oligosaccharides (POS), including GalA-Rha-GalA trisaccharide | Replica Exchange Molecular Dynamics, Molecular Docking, In silico colonic fermentation model | Predicted the interaction mechanisms between POS and microbial glycosidases, identifying that the GalA-Rha-GalA trisaccharide has the highest hydrolysis rate, and that partial negative charges enhance short-chain fatty acid formation. researchgate.netnih.govcsic.es |

| Glycosaminoglycan-protein binding | Heparin/Heparan Sulfate disaccharides, including Idu(2S)-GlcNAc(6S) | AutoDock 3, Molecular Dynamics | Analyzed the binding specificity of heparin/heparan sulfate disaccharides to Interleukin-8 (IL-8), highlighting the challenges in quantitatively reproducing experimental data and the importance of including solvent molecules in simulations. nih.govresearchgate.net |

These computational approaches are continually evolving, with the development of machine learning and artificial intelligence techniques poised to further enhance the accuracy and scope of structure-function predictions for the diverse world of this compound. biorxiv.orgmdpi.com

Oligouronides As Critical Plant Signal Transduction Mediators

Oligouronide Perception and Receptor Biology in Plant Systems

The initial step in oligouronide signaling is their recognition by specific receptors located at the cell surface. This perception is a highly specific process that involves a variety of proteins working in concert to detect the presence of OGs and initiate an intracellular response.

Wall-Associated Kinases (WAKs) are a key class of receptor-like kinases (RLKs) that physically link the plasma membrane to the cell wall. biorxiv.org In Arabidopsis, the WAK family is encoded by five genes clustered in a single locus. frontiersin.org These proteins are characterized by an N-terminal cytoplasmic serine/threonine kinase domain, a single-pass transmembrane domain, and an extracellular region that contains epidermal growth factor (EGF)-like repeats and is firmly bound to the pectin (B1162225) fraction of the cell wall. biorxiv.orgfrontiersin.org

Initial evidence for WAKs as pectin receptors came from observations that they could only be extracted from cells under harsh conditions and that pectin-degrading enzymes, but not other cell wall hydrolases, could release them. frontiersin.org Further research demonstrated that WAKs can bind directly to both native cell wall pectin and to shorter oligogalacturonides (OGs) that are generated during wounding or pathogen attack. frontiersin.org For instance, the transcript levels of WAK1 in Arabidopsis were shown to be significantly upregulated after treatment with OGs. frontiersin.org This dual binding capability suggests WAKs play a role in monitoring cell wall integrity, mediating responses to both developmental cues (via pectin binding) and stress signals (via OG binding). frontiersin.org

However, some recent studies have presented evidence suggesting that WAKs may not be the sole or bona fide OG receptors but might function as accessory proteins or common components within larger immune receptor complexes. uzh.chuzh.ch This research indicates that WAKs could be involved in regulating the activity of other receptor complexes rather than acting as the primary OG-specific receptors. uzh.ch

The plasma membrane is the primary interface for a cell to perceive extracellular signals, and it is populated with a vast array of proteins essential for this function. mdpi.comnus.edu.sg The localization of proteins to the plasma membrane is a regulated process, often mediated by specific signal sequences or lipid modifications, ensuring that receptors and signaling components are correctly positioned to perform their functions. nus.edu.sgnih.govfrontiersin.org

Early research into oligouronide signaling provided evidence for the rapid activation of plasma membrane-associated protein kinases. Studies using plasma membrane fractions from tomato leaves demonstrated that treatment with pectic fragments (oligouronides) leads to a significant increase in the phosphorylation of specific membrane proteins. pnas.org Notably, a 34-kDa protein, designated pp34, was identified as being rapidly phosphorylated upon exposure to this compound that are known to induce defense gene expression. pnas.org This phosphorylation event was shown to be dependent on the size of the oligouronide, with larger fragments being more effective, mirroring their biological activity. pnas.org These findings strongly suggest that a protein kinase located at the plasma membrane is a very early component in the signal transduction chain initiated by this compound. pnas.org

The interaction between this compound and their receptors is highly specific, and the biological outcome is often determined by the structural characteristics of the ligand, particularly its size or degree of polymerization (DP). frontiersin.org Research has consistently shown that oligogalacturonides with a DP between 10 and 16 are the most effective at inducing plant defense responses, such as the production of phytoalexins and reactive oxygen species. frontiersin.org Shorter OGs (DP 2-6) may have varied effects depending on the plant system, sometimes even suppressing defense responses. frontiersin.org

Ligand-receptor binding is a dynamic process that involves more than simple recognition. frontiersin.org The binding of an oligouronide to its receptor, such as a WAK, can induce conformational changes in the receptor protein. nih.gov This change is crucial for transmitting the signal across the plasma membrane. The binding kinetics—the rates of association and dissociation—and the binding affinity determine the strength and duration of the signal. plos.org The interaction is not static; fluctuations in both the ligand and the receptor can influence the stability of the bound state and the subsequent signaling output. nih.govmdpi.com The cellular microenvironment, including the composition of the plasma membrane, also plays a critical role in modulating these binding events. frontiersin.org

A common mechanism for signal initiation in receptor kinase pathways is ligand-induced receptor dimerization or oligomerization. numberanalytics.comsynthekine.com Upon binding of a ligand, such as an oligouronide, to the extracellular domain of its receptor, the receptor proteins undergo conformational changes that promote their association with other receptor molecules in the plane of the membrane. biorxiv.orgnih.gov

This clustering brings the intracellular kinase domains of the individual receptor units into close proximity. nih.gov This proximity is a prerequisite for the next step in signal activation: trans-autophosphorylation. In this process, the kinase domain of one receptor in the dimer phosphorylates specific amino acid residues (typically serine or threonine) on the kinase domain of its partner, and vice versa. biorxiv.org This phosphorylation event activates the kinase domains, which can then phosphorylate other downstream substrate proteins, thereby initiating the intracellular signal transduction cascade. numberanalytics.combiorxiv.org This process of dimerization or higher-order oligomerization acts as a molecular switch, converting the extracellular event of ligand binding into an intracellular biochemical signal. nih.govnews-medical.net

Ligand Binding Dynamics and Specificity in Oligouronide-Receptor Interactions

Intracellular Signal Transduction Pathways Activated by this compound

Once the oligouronide signal is perceived and activated at the plasma membrane, it is relayed into the cell's interior through a network of signaling pathways. These pathways amplify the initial signal and direct it toward various cellular machines to orchestrate a comprehensive defense response.

Among the most critical and highly conserved intracellular signaling pathways in eukaryotes are the Mitogen-Activated Protein Kinase (MAPK) cascades. wikipedia.org These cascades are essential components of the immune response triggered by this compound and other molecular patterns. uniroma1.itnih.gov A typical MAPK cascade consists of a three-tiered module of protein kinases that sequentially phosphorylate and activate one another. frontiersin.org

The cascade begins with a MAP Kinase Kinase Kinase (MAPKKK), which is activated by upstream signals originating from the cell surface receptor complex. The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK). In the final step, the activated MAPKK phosphorylates and activates a Mitogen-Activated Protein Kinase (MAPK). frontiersin.org The activated MAPK is the final effector of the cascade, phosphorylating a wide range of substrates, including transcription factors in the nucleus, thereby altering gene expression to mount a defense response. nih.gov In Arabidopsis, the MAPK proteins MPK3 and MPK6 are key mediators in pathogen defense signaling pathways. wikipedia.org The activation of MAPK cascades by this compound represents a crucial link between the perception of cell wall damage at the cell surface and the execution of a defensive program within the cell. uniroma1.it

Data Tables

Table 1: Key Proteins in Oligouronide Signal Transduction

| Protein/Family | Type | Localization | Proposed Function in Oligouronide Signaling |

| WAKs (Wall-Associated Kinases) | Receptor-Like Kinase | Plasma Membrane, Cell Wall | Primary receptor or co-receptor for oligogalacturonides (OGs); monitors cell wall integrity. frontiersin.orguzh.ch |

| pp34 | Unknown Protein | Plasma Membrane | Undergoes rapid phosphorylation in response to OG treatment, indicating a role in early signal events. pnas.org |

| MAPK Cascade Proteins (MAPKKK, MAPKK, MAPK) | Protein Kinases | Cytoplasm, Nucleus | Transduces and amplifies the signal from the plasma membrane to downstream targets, including transcription factors. wikipedia.orgfrontiersin.org |

Reactive Oxygen Species (ROS) Generation and Oxidative Burst Induction

This compound (OGs) are potent elicitors of plant defense responses, with one of the most rapid and well-documented reactions being the induction of an oxidative burst. This process involves the significant and transient production of reactive oxygen species (ROS). dntb.gov.uanih.gov In plant cells, ROS are continuously generated as byproducts of various metabolic reactions in compartments such as plastids, mitochondria, and the apoplast. nih.gov While an imbalance between ROS production and detoxification can lead to harmful oxidative stress, specific ROS molecules also function as crucial signaling agents in response to stresses. nih.govcropj.com

Upon recognition of this compound, plant cells trigger a strong apoplastic ROS burst, primarily through the activation of plasma membrane-bound NADPH oxidases, also known as Respiratory Burst Oxidase Homologs (RBOHs). frontiersin.orgfrontiersin.org In Arabidopsis, this oxidative burst is dependent on the AtRBOHD isoform. frontiersin.org This rapid generation of ROS, particularly hydrogen peroxide (H₂O₂), is a hallmark of pattern-triggered immunity (PTI). frontiersin.org The oxidative burst serves multiple roles in the plant's defense strategy. ROS can have direct antimicrobial effects, contribute to the structural reinforcement of cell walls through oxidative cross-linking, and act as secondary messengers to activate downstream defense signaling cascades, including the synthesis of other defense-related molecules like salicylic (B10762653) acid. nih.gov Research has shown that treating Arabidopsis plants with OGs leads to a substantial accumulation of ROS, which is linked to enhanced resistance against pests like the aphid Myzus persicae. nih.gov

The production of ROS is a conserved event in plant-pathogen interactions and is considered a key component of the plant's defense arsenal (B13267). nih.govnih.gov The oxidative burst induced by this compound is not merely a generalized stress response but a specific signaling event that initiates a broader defensive state in the plant.

Calcium Fluxes and Ion Channel Modulation in Oligouronide Signaling

The perception of this compound at the cell surface swiftly initiates changes in ion fluxes across the plasma membrane, a critical step in signal transduction. inra.fr Among the most important of these is the influx of calcium ions (Ca²⁺) from the apoplast into the cytosol. This transient increase in cytosolic free calcium ([Ca²⁺]cyt) acts as a ubiquitous second messenger in plants, translating the external OG signal into an intracellular response. frontiersin.orggla.ac.uk

The influx of Ca²⁺ is mediated by the activation of Ca²⁺-permeable ion channels in the plasma membrane. mdpi.com Research indicates that ROS can activate these channels, suggesting a sophisticated interplay where the initial OG-induced ROS burst may contribute to the amplification of the calcium signal. frontiersin.orgmdpi.com This concept is part of a "ROS-Ca²⁺ hub" where these two signaling molecules mutually regulate each other to fine-tune the cellular response. mdpi.com In guard cells, for example, membrane hyperpolarization can trigger waves of increased [Ca²⁺]i, a process involving inward-rectifying Ca²⁺ channels. gla.ac.uk

The elevation of cytosolic Ca²⁺, in turn, modulates the activity of various downstream proteins, including calmodulin and calcium-dependent protein kinases (CDPKs). mdpi.comnih.gov These proteins then relay the signal to regulate other cellular processes. For instance, calmodulin can modulate the activity of ion channels, such as the slow vacuolar (SV) channel, sensitizing them to Ca²⁺ and thereby influencing ion homeostasis and turgor pressure. nih.gov The OG-induced calcium signal is also essential for activating other defense responses, including the production of nitric oxide (NO). Studies have shown that blocking Ca²⁺ channels can inhibit NO production in response to this compound. nih.gov Therefore, calcium fluxes and the modulation of ion channels are central to converting the perception of this compound into a coordinated, cell-wide defense activation.

Nitric Oxide (NO) Production and its Interplay with Oligouronide Signals

Following ROS generation and calcium fluxes, the production of nitric oxide (NO) emerges as another key signaling event in oligouronide-triggered immunity. nih.gov NO, a gaseous free radical, is a versatile signaling molecule involved in numerous plant physiological processes, including defense against pathogens. nih.govresearchgate.net

Research in Arabidopsis thaliana has demonstrated that exogenous application of this compound triggers a rapid and significant production of NO. frontiersin.orgnih.gov This NO production is a crucial mediator of the defense response, contributing to immunity against pathogens like Botrytis cinerea. nih.gov The synthesis of NO in response to OGs appears to involve at least two enzymatic sources. Part of the NO production is dependent on nitrate (B79036) reductase (NR). nih.gov However, studies using inhibitors suggest the involvement of another pathway, likely a nitric oxide synthase (NOS)-like enzyme that is dependent on L-arginine. nih.gov

A complex interplay exists between NO, ROS, and calcium signaling. The OG-induced NO production has been shown to be dependent on calcium, as Ca²⁺ channel blockers can reduce it. nih.gov Furthermore, NO can modulate the OG-induced oxidative burst; evidence suggests that NO produced via the L-arginine-dependent pathway helps control the AtRBOHD-mediated ROS production. frontiersin.org Conversely, in some contexts, such as wound signaling in tomato plants, NO can act as a negative modulator, blocking the production of hydrogen peroxide that is normally induced by this compound. nih.gov This indicates that NO's role is highly contextual, acting to fine-tune the plant's defensive state, either amplifying or dampening specific responses as needed. nih.govmdpi.com

Transcriptional Reprogramming and Gene Expression in Response to this compound

This compound trigger extensive transcriptional changes in plants, activating a suite of genes involved in defense and stress responses. This reprogramming of gene expression is a cornerstone of the plant's induced resistance mechanisms.

Induction of Pathogenesis-Related (PR) Gene Expression

A primary response to oligouronide perception is the induction of Pathogenesis-Related (PR) genes. wikipedia.org PR proteins are a diverse group of proteins that are synthesized in response to pathogen attack or elicitor signals. wikipedia.org Their functions are varied and include direct antimicrobial activities, such as degrading fungal cell walls, and signaling roles. wikipedia.orgmdpi.com

In Arabidopsis, treatment with oligogalacturonides (OGs) leads to the upregulation of numerous genes associated with plant defense signaling. nih.gov Transcriptomic analyses have revealed that both short (trimeric) and long-chain OGs can induce the expression of genes typically triggered by fungal and bacterial pathogens. nih.gov Among the induced genes are those encoding key components of pattern-triggered immunity (PTI), such as receptor-like kinases and calcium-signaling proteins. nih.gov For example, salicylic acid, a key signaling molecule in plant defense, is known to induce the production of PR proteins. wikipedia.orgkoreascience.kr The induction of PR genes by this compound signifies the activation of a broad-spectrum defense response, preparing the plant to counter potential invasions. mdpi.com

Activation of Phytoalexin Biosynthetic Pathways (e.g., Pisatin)

This compound are potent activators of phytoalexin biosynthesis. Phytoalexins are low molecular weight, antimicrobial compounds that accumulate at the site of infection or stress. researchgate.net Their production is a hallmark of active plant defense.

In pea (Pisum sativum), oligogalacturonides have been shown to induce the expression of genes involved in the biosynthesis of the phytoalexin pisatin (B192138). mdpi.com The phenylpropanoid pathway is the source of a wide array of secondary metabolites, including phytoalexins. mdpi-res.comscielo.br Key enzymes in this pathway, such as Phenylalanine Ammonia Lyase (PAL), are upregulated in response to OG treatment. mdpi-res.com Research has demonstrated that both acetylated and non-acetylated oligogalacturonides can upregulate genes in the pisatin pathway, conferring enhanced resistance against pathogens like Aphanomyces euteiches. mdpi.com The activation of these biosynthetic pathways provides the plant with chemical defenses to inhibit the growth of invading microbes. researchgate.net

Regulation of Proteinase Inhibitor Gene Synthesis

A well-documented response to both wounding and elicitors like this compound is the synthesis and accumulation of proteinase inhibitors (PIs). researchgate.net These proteins interfere with the digestive enzymes of herbivores and the proteases of pathogens, thereby acting as a direct defense mechanism.

In tomato and other plant species, this compound trigger the expression of proteinase inhibitor genes. pnas.orgpnas.org This response is mediated through the octadecanoid pathway, which leads to the synthesis of jasmonic acid (JA), a key signaling molecule in wound and defense responses. researchgate.netpnas.org Evidence suggests that this compound, similar to the wound hormone systemin, lead to an increase in jasmonic acid levels, which in turn activates the transcription of PI genes. pnas.orgmendeley.com The synthesis of proteinase inhibitors can be a localized or a systemic response, providing protection to tissues distant from the initial site of damage or elicitor perception. pnas.orgpnas.org

Systemic Acquired Resistance (SAR) and Systemic Wound Response (SWR) Gene Activation

The perception of this compound at a local site of damage or infection can lead to the activation of systemic defense responses, preparing the entire plant for potential future attacks. These responses include Systemic Acquired Resistance (SAR) and the Systemic Wound Response (SWR). pnas.orguni.edu